molecular formula C11H11F2NO5 B2641155 2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid CAS No. 851288-85-2

2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid

Cat. No. B2641155
CAS RN: 851288-85-2
M. Wt: 275.208
InChI Key: XJVJRFSCYJJILF-UHFFFAOYSA-N
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Description

“2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid” is a chemical compound with the molecular formula C11H11F2NO5 . It has a molecular weight of 275.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14) . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.21 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO5/c1-18-8-4-6(10(17)14-5-9(15)16)2-3-7(8)19-11(12)13/h2-4,11H,5H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVJRFSCYJJILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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